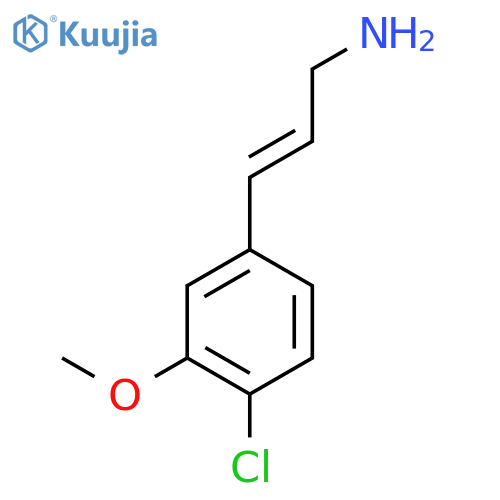

Cas no 2164029-58-5 (3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine)

2164029-58-5 structure

商品名:3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine

- EN300-1978647

- 2164029-58-5

-

- インチ: 1S/C10H12ClNO/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+

- InChIKey: ARQKKPXRIWBTOD-NSCUHMNNSA-N

- ほほえんだ: ClC1C=CC(/C=C/CN)=CC=1OC

計算された属性

- せいみつぶんしりょう: 197.0607417g/mol

- どういたいしつりょう: 197.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.2Ų

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978647-0.1g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-5.0g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1978647-2.5g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-0.25g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-10.0g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1978647-0.5g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-1g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 1g |

$770.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-10g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-1978647-1.0g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1978647-0.05g |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |

2164029-58-5 | 0.05g |

$647.0 | 2023-09-16 |

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2164029-58-5 (3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量